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Compound of Interest

Compound Name: Benzylideneacetone

Cat. No.: B049655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

benzylideneacetone ((E)-4-phenylbut-3-en-2-one), a key α,β-unsaturated ketone. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectral properties, along with standardized experimental protocols for data

acquisition.

Spectroscopic Data Summary
The empirical formula for benzylideneacetone is C₁₀H₁₀O with a molecular weight of 146.19

g/mol . Its spectroscopic data is a direct reflection of its conjugated system, which includes a

phenyl group, a carbon-carbon double bond, and a carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The data presented here are for the trans-isomer, which is the more stable and

commonly observed form.

¹H NMR Spectroscopic Data

The proton NMR spectrum of benzylideneacetone is characterized by signals in the aromatic,

vinylic, and aliphatic regions.
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Chemical Shift (δ) ppm Multiplicity Assignment

~2.4 Singlet Methyl Protons (CH₃)

~6.7 Doublet Vinylic Proton (α-H)

~7.5 Doublet Vinylic Proton (β-H)

~7.4 - 7.6 Multiplet Aromatic Protons

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum confirms the presence of ten distinct carbon environments, including

the characteristic downfield shift of the carbonyl carbon.

Chemical Shift (δ) ppm Assignment

~27.5 Methyl Carbon (CH₃)

~125.0 α-Carbon (C-H)

~128.0 - 130.0 Aromatic Carbons (C-H)

~134.5 Aromatic Carbon (ipso-C)

~143.0 β-Carbon (C-H)

~198.0 Carbonyl Carbon (C=O)

Infrared (IR) Spectroscopy
The IR spectrum of benzylideneacetone displays characteristic absorption bands

corresponding to its functional groups. The extended conjugation influences the position of the

carbonyl and alkene stretching frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

~2925 Medium Aliphatic C-H Stretch

~1665 Strong C=O Stretch (α,β-unsaturated)

~1609 Strong C=C Stretch (alkene)

~1575 Medium C=C Stretch (aromatic)

~975 Strong =C-H Bend (trans-alkene)

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of benzylideneacetone is dominated by a strong absorption band in the

ultraviolet region, arising from the π → π* electronic transition within the extended conjugated

system.

λ_max (nm)
Molar Absorptivity
(ε)

Solvent Transition

~285-290 ~20,000 Ethanol π → π*

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of benzylideneacetone for ¹H NMR (or 50-100 mg for ¹³C

NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.
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Transfer the solution to a 5 mm NMR tube. If any solid is present, filter the solution through

a small cotton plug in a Pasteur pipette.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample

gauge to set the correct depth.

Insert the sample into the magnet.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16

scans are sufficient.

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g.,

128 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm

for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (ATR Method):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth

dampened with a volatile solvent like isopropanol or ethanol.

Record a background spectrum of the clean, empty ATR crystal.
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Place a small amount of solid benzylideneacetone onto the crystal to ensure complete

coverage of the sampling area.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Data Acquisition:

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Data Processing:

The software automatically ratios the sample spectrum against the background spectrum

to generate the final absorbance or transmittance spectrum.

Label the significant peaks with their corresponding wavenumbers.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of benzylideneacetone of a known concentration (e.g., 1

mg/mL) in a UV-grade solvent such as ethanol.

Perform a serial dilution to obtain a solution with an absorbance in the optimal range of 0.2

to 0.8 AU. A typical final concentration would be around 0.005 to 0.01 mg/mL.

Fill a quartz cuvette with the solvent to be used as a blank.

Rinse and then fill a second quartz cuvette with the diluted benzylideneacetone solution.

Data Acquisition:

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Replace the blank cuvette with the sample cuvette.
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Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

Data Processing:

The software will automatically subtract the baseline from the sample spectrum.

Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.

Visualized Workflow
The following diagram illustrates the general workflow for spectroscopic analysis, from initial

sample handling to final structural interpretation.

General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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